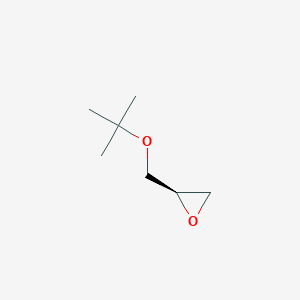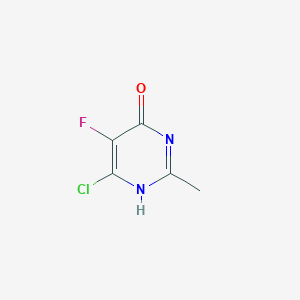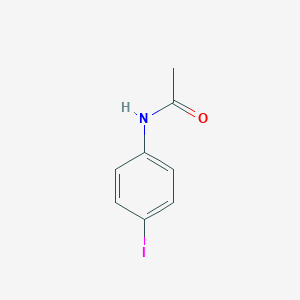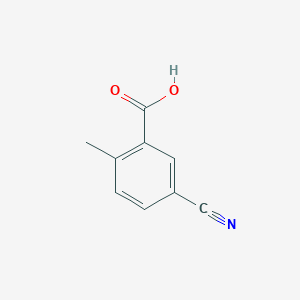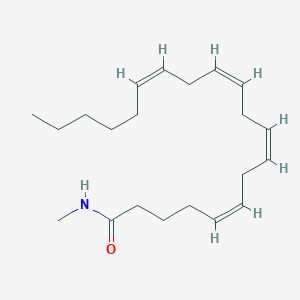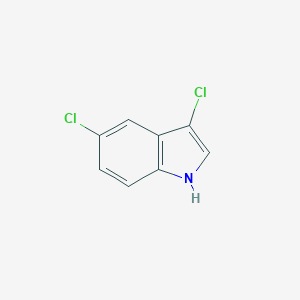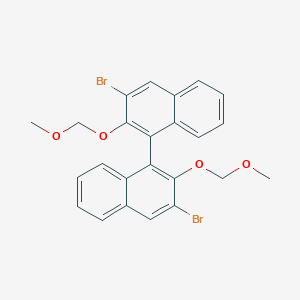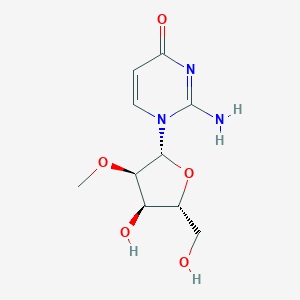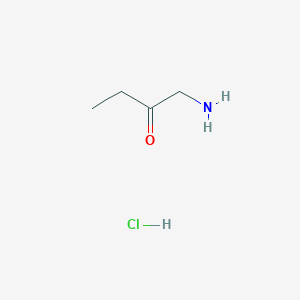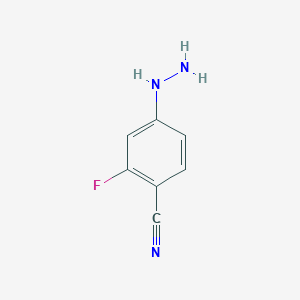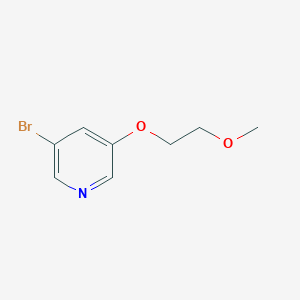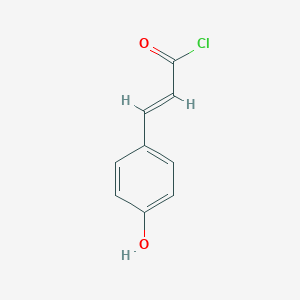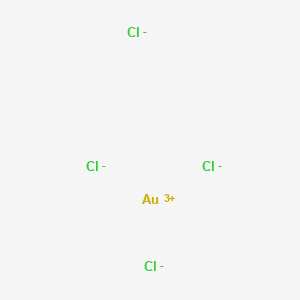
Tetrachloroaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroaurate is an inorganic compound with the chemical formula AuCl₄⁻. It is a gold complex ion where gold is in the +3 oxidation state. This compound is typically encountered in the form of its salts, such as sodium this compound or potassium this compound. This compound is known for its vibrant orange-yellow color and is widely used in various chemical processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachloroaurate can be synthesized by dissolving gold in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid. The resulting solution contains tetrachloroauric acid, which can be neutralized with a base such as sodium hydroxide or potassium hydroxide to form sodium this compound or potassium this compound, respectively.
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of gold in the presence of hydrochloric acid. This method is efficient and yields high-purity this compound suitable for various applications.
Types of Reactions:
Reduction: this compound undergoes reduction reactions where it is reduced to metallic gold. Common reducing agents include sodium borohydride, hydroxylamine, and ascorbic acid.
Substitution: this compound can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands such as cyanide or thiolate groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride in aqueous solution is a common reagent for reducing this compound to gold nanoparticles.
Substitution: Cyanide ions in an aqueous solution can replace chloride ions in this compound to form gold cyanide complexes.
Major Products:
Reduction: The major product of the reduction of this compound is metallic gold, often in the form of nanoparticles.
Substitution: The substitution reactions yield various gold complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Tetrachloroaurate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which are utilized in catalysis, electronics, and materials science.
Biology: Gold nanoparticles derived from this compound are used in biological imaging and diagnostics due to their unique optical properties.
Medicine: this compound is explored for its potential in drug delivery systems and cancer therapy.
Industry: It is used in electroplating and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which tetrachloroaurate exerts its effects depends on the specific application. In reduction reactions, this compound accepts electrons from reducing agents, leading to the formation of metallic gold. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, facilitating imaging or therapeutic effects.
Comparación Con Compuestos Similares
Chloroauric Acid (H[AuCl₄]): Similar to tetrachloroaurate, chloroauric acid is a gold complex with chloride ligands. It is often used interchangeably with this compound in various applications.
Sodium this compound (Na[AuCl₄]): This is a specific salt form of this compound and is commonly used in research and industrial applications.
Uniqueness: this compound is unique due to its stability and versatility in forming various gold complexes. Its ability to be easily reduced to metallic gold makes it a valuable compound in the synthesis of gold nanoparticles.
Propiedades
IUPAC Name |
tetrachlorogold(1-) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSFRRYNGEBEJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Au-](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-12-3 |
Source


|
| Record name | Tetrachloroaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171797.png)
